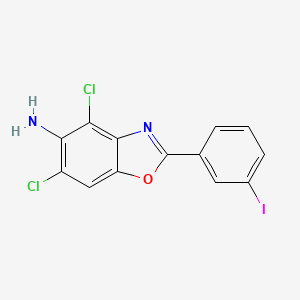
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and iodine substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of Chlorine Substituents: Chlorination of the benzoxazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of chlorine and iodine substituents can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-phenyl-1,3-benzoxazole: Lacks the iodine substituent and may have different reactivity and applications.
2-(3-Iodophenyl)-1,3-benzoxazole: Lacks the chlorine substituents and may have different reactivity and applications.
4,6-Dichloro-1,3-benzoxazole: Lacks the phenyl and iodine substituents and may have different reactivity and applications.
Uniqueness
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance its binding affinity, selectivity, and overall performance in various scientific and industrial applications.
Properties
Molecular Formula |
C13H7Cl2IN2O |
|---|---|
Molecular Weight |
405.01 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 |
InChI Key |
QVJNIFJVSVYBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
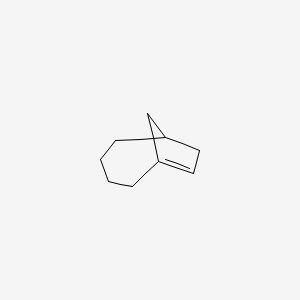

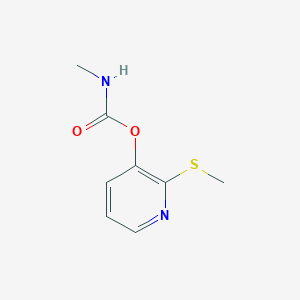


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
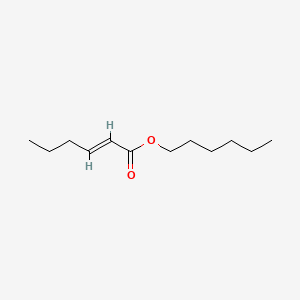
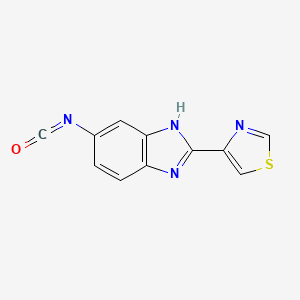
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

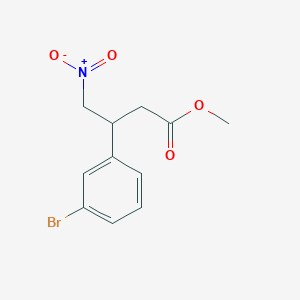
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
